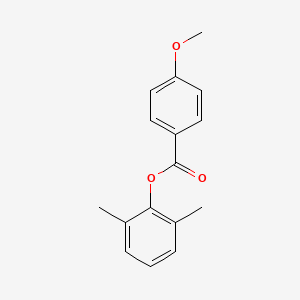

2,6-dimethylphenyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-5-4-6-12(2)15(11)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCHJCRCGXQEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dimethylphenyl 4 Methoxybenzoate

Development of Novel Esterification Strategies

The synthesis of aryl esters, particularly those involving sterically hindered phenols like 2,6-dimethylphenol (B121312), presents significant challenges compared to the formation of simple alkyl esters. rsc.org The reduced nucleophilicity of the phenolic hydroxyl group necessitates the development of specialized and highly efficient esterification protocols. rsc.org Researchers have focused on creating innovative catalytic systems, applying green chemistry principles, and utilizing advanced reactor technologies to overcome these hurdles.

Innovations in Catalyst Systems for Ester Bond Formation

The direct esterification of a sterically hindered phenol (B47542) with a carboxylic acid is a difficult transformation. rsc.org To facilitate this, a variety of novel catalyst systems have been engineered. One promising approach involves Cross-Dehydrogenative Coupling (CDC) reactions, which activate a C-H bond to directly form the C-O ester bond. labmanager.com Chemists at Yokohama National University have developed bimetallic oxide clusters, specifically Rhodium-Ruthenium (RhRu) nanoparticles with a mean diameter of 1.2 nm, that show exceptional catalytic activity for this transformation. labmanager.com These catalysts use molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com

Another significant advancement is the development of metal-free catalytic systems. Research has demonstrated an efficient arylation of carboxylic acids using diaryliodonium salts, a method that is highly tolerant of steric hindrance in both the carboxylic acid and the arylating agent. acs.org This makes it particularly suitable for producing esters like 2,6-dimethylphenyl 4-methoxybenzoate (B1229959), which can be difficult to obtain through other methods. acs.org Furthermore, a direct synthesis of aryl esters from carboxylic acids has been achieved using a combination of triarylphosphites and N-iodosuccinimide (NIS) under neutral, metal-free conditions. rsc.orgrsc.org This method provides good to high yields (42% to 99%) for a wide range of substrates. rsc.orgrsc.org For more acidic starting materials, the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance reaction yields. rsc.org

Solid acid catalysts also represent a key area of innovation. A prepared SiO₂-SO₃H amorphous catalyst has proven effective for the esterification of carboxylic acids with phenols, with reactions showing higher yields when conducted under microwave irradiation compared to conventional heating. researchgate.net

| Catalyst System | Key Features | Conditions | Advantages | Source |

|---|---|---|---|---|

| RhRu Bimetallic Oxide Clusters | Cross-Dehydrogenative Coupling (CDC) | Molecular oxygen as oxidant | High efficiency, sustainable (water is the only byproduct) | labmanager.com |

| Diaryliodonium Salts | Metal-free arylation | Tolerates a range of functional groups | Effective for sterically hindered substrates | acs.org |

| Triarylphosphites / N-Iodosuccinimide (NIS) | Direct, metal-free esterification | Neutral reaction conditions, DBU additive for acidic substrates | Good to high yields (42-99%), wide substrate scope | rsc.orgrsc.org |

| SiO₂-SO₃H | Heterogeneous solid acid catalyst | Conventional heating or microwave irradiation | Reusable catalyst, higher yields with microwaves | researchgate.net |

Green Chemistry Principles Applied to Ester Synthesis (e.g., Solvent-Free, Biocatalytic Approaches)

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign substances, are increasingly integral to ester synthesis. labmanager.comresearchgate.net The use of molecular oxygen as a terminal oxidant in CDC reactions is a prime example, offering high atom economy and avoiding harsh, toxic oxidizing agents. labmanager.com

Biocatalysis presents a powerful green alternative to traditional chemical methods. Lipases, a class of enzymes, are highly effective for catalyzing ester synthesis under mild, often solvent-free conditions. nih.gov For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to synthesize branched-chain esters from various substrates. nih.gov This approach avoids the need for downstream processing steps, generating products with high purity. nih.gov While the specific application to 2,6-dimethylphenyl 4-methoxybenzoate is a subject for further research, the methodology is well-established for other complex esters. nih.gov

The use of recyclable, heterogeneous catalysts also aligns with green chemistry principles. A system using dried Dowex H+, a strong acidic resin, in combination with sodium iodide (NaI) has been reported as a green and efficient method for esterification, including for hindered alcohols. nih.gov Similarly, the SiO₂-SO₃H catalyst can be recovered and reused for multiple reaction cycles. researchgate.net

| Strategy | Example | Key Green Principles | Source |

|---|---|---|---|

| Benign Oxidants | Molecular Oxygen (O₂) with RhRu catalysts | Atom Economy, Use of Safer Reagents, Waste Prevention (water byproduct) | labmanager.com |

| Biocatalysis | Immobilized Lipases (e.g., Novozym® 435) | Use of Renewable Feedstocks (enzymes), Catalysis, Mild/Solvent-Free Conditions | nih.gov |

| Reusable Heterogeneous Catalysts | Dowex H+/NaI or SiO₂-SO₃H | Catalysis, Waste Prevention (catalyst is recycled) | researchgate.netnih.gov |

| Metal-Free Synthesis | Triarylphosphites/NIS | Avoiding Heavy Metal Catalysts | rsc.orgrsc.org |

Continuous Flow and Microfluidic Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.comresearchgate.net These systems, which pump reactants through tubes or channels, provide superior control over reaction parameters like temperature and mixing, leading to improved efficiency and safety. mdpi.comflinders.edu.au The ability to subject the reaction stream to high pressure allows for the use of solvents above their atmospheric boiling points, ensuring homogeneity and accelerating reaction rates. flinders.edu.au

For the synthesis of complex molecules like this compound, which may require a multi-step sequence, flow chemistry enables the coupling of individual reaction steps without the need to isolate and purify intermediates. mdpi.com This "telescoped" approach significantly reduces processing time and waste. nih.gov The technology allows for effective on-demand compound generation in compact, reconfigurable devices, and reaction scale-up is achieved by running multiple systems in parallel ("numbering up") or by running the system for a longer duration. researchgate.net While specific flow syntheses for this exact ester are not detailed in the provided literature, the successful synthesis of other complex pharmaceutical ingredients and fine chemicals demonstrates the vast potential of this technology. mdpi.comnih.govresearchgate.net

Optimized Synthesis of Precursor Molecules

Synthesis and Functionalization of 2,6-Dimethylphenol Derivatives

2,6-Dimethylphenol (2,6-DMP) is an important industrial chemical, primarily used as a monomer for producing high-performance polymers like poly(phenylene oxide) (PPO). researchgate.netnih.gov The most common industrial synthesis method involves the gas-phase alkylation of phenol with methanol (B129727). researchgate.netchemicalbook.com This reaction is typically carried out over metal oxide catalysts, such as those containing iron, copper, magnesium, or chromium oxides on a silica (B1680970) or other support, at elevated temperatures. researchgate.netresearchgate.net High conversion of phenol (99.4%) and high selectivity towards 2,6-DMP (92.5%) can be achieved under optimized conditions. researchgate.net An alternative one-step synthesis involves reacting methanol and cyclohexanone (B45756) over a vanadia/TiO₂ catalyst. rsc.org

Biocatalytic routes have also been developed. For example, 2,6-DMP can be produced from 4-hydroxy-3,5-dimethylbenzoic acid via enzymatic decarboxylation, achieving yields of over 80%. chemicalbook.com Another chemical pathway involves the de-tert-butylation of 4-tert-butyl-2,6-dimethylphenol, which is itself synthesized from phenol in a multi-step process. google.com

Further functionalization of the 2,6-dimethylphenol ring can be achieved through various reactions. A Friedel-Crafts acylation, for instance, can be used to introduce ketone groups onto the aromatic ring, which can then undergo further condensation reactions to produce more complex derivatives. mdpi.com

| Method | Starting Materials | Catalyst/Reagent | Key Characteristics | Source |

|---|---|---|---|---|

| Gas-Phase Alkylation | Phenol, Methanol | Metal oxide catalysts (e.g., Fe₂O₃) | Common industrial method, high conversion and selectivity | researchgate.netchemicalbook.comresearchgate.net |

| One-Step Synthesis | Methanol, Cyclohexanone | Vanadia/TiO₂ | Alternative to phenol-based route | rsc.org |

| Biocatalytic Decarboxylation | 4-Hydroxy-3,5-dimethylbenzoic acid | Decarboxylase enzyme | Green method, high yield (80.3%) | chemicalbook.com |

| De-tert-butylation | 4-tert-Butyl-2,6-dimethylphenol, Phenol | Acid catalyst (e.g., H₂SO₄) | Multi-step process from phenol | google.com |

Synthesis and Derivatization of 4-Methoxybenzoic Acid Analogues

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring compound found in plants like anise. smolecule.comchemicalbook.com The most common synthetic routes involve the oxidation of related aromatic compounds. smolecule.com One established method is the catalytic oxidation of p-methoxytoluene using oxygen in the presence of cobalt and manganese catalysts. smolecule.comchemicalbook.com Another route starts from anethole, a renewable feedstock from anise and fennel essential oils, which is oxidized to 4-methoxybenzoic acid. smolecule.com A more modern approach involves the visible-light-induced photo-oxidation of p-anisaldehyde in an acetonitrile/water mixture using a water-soluble photosensitizer. chemicalbook.com

Biocatalytic pathways also exist. Cell suspension cultures of Vanilla planifolia have been shown to convert 4-methoxycinnamic acid into 4-hydroxybenzoic acid via demethylation, suggesting a potential route for producing related analogues. nih.gov

The 4-methoxybenzoic acid structure serves as a versatile intermediate for creating more complex molecules. For example, its methyl ester, methyl 4-methoxybenzoate, can be readily prepared. nist.gov Furthermore, derivatives like methyl 3-hydroxy-4-methoxybenzoate can be synthesized and used as starting materials in multi-step syntheses of pharmaceutically active compounds, demonstrating the potential for derivatization through reactions like alkylation, nitration, and reduction. nih.gov

| Method | Starting Material(s) | Catalyst/Reagent | Key Characteristics | Source |

|---|---|---|---|---|

| Catalytic Oxidation | p-Methoxytoluene, Oxygen | Cobalt and Manganese salts | Common industrial approach | smolecule.comchemicalbook.com |

| Oxidation of Natural Product | Anethole (from anise/fennel) | Oxidizing agents (e.g., KMnO₄) | Utilizes renewable feedstock | smolecule.com |

| Photo-oxidation | p-Anisaldehyde | Water-soluble photosensitizer, visible light | Modern, light-induced method | chemicalbook.com |

| Biocatalysis (for analogue) | 4-Methoxycinnamic acid | Vanilla planifolia cell cultures | Enzymatic conversion to 4-hydroxybenzoic acid | nih.gov |

Mechanistic Investigations of this compound Formation

The formation of this compound, an ester derived from the reaction of 2,6-dimethylphenol and a 4-methoxybenzoic acid derivative, presents notable mechanistic complexities primarily due to the steric hindrance imparted by the two methyl groups on the phenyl ring. Understanding the reaction mechanism is crucial for optimizing synthesis, controlling by-product formation, and predicting reactivity. This section delves into the kinetic and stereochemical aspects of its formation.

Detailed Kinetic Studies of Esterification Reaction Pathways

While specific kinetic data for the esterification leading to this compound is not extensively documented in publicly available literature, the mechanism can be inferred from studies on similar sterically hindered aromatic esters. The most common method for its synthesis is the esterification of 4-methoxybenzoic acid with 2,6-dimethylphenol or the reaction of a 4-methoxybenzoyl halide with 2,6-dimethylphenol.

The direct acid-catalyzed esterification (Fischer esterification) between 4-methoxybenzoic acid and 2,6-dimethylphenol is generally slow due to the steric hindrance around the hydroxyl group of the phenol. The bulky methyl groups impede the approach of the protonated carboxylic acid. Kinetic studies on analogous systems, such as the esterification of benzoic acid with various alcohols, have established that the reaction is typically first order with respect to the acid and the catalyst, and the rate is highly sensitive to steric effects. dnu.dp.ua For instance, the activation energies for the esterification of benzoic acid are significantly influenced by the structure of the alcohol. dnu.dp.ua

A more common and efficient pathway involves the use of a more reactive acylating agent, such as 4-methoxybenzoyl chloride, in the presence of a base (Schotten-Baumann reaction). The mechanism proceeds through a nucleophilic acyl substitution.

The reaction rate is dependent on several factors:

Concentration of Reactants : The rate is typically first order in both the 2,6-dimethylphenoxide (formed in situ) and the 4-methoxybenzoyl chloride.

Solvent : Aprotic solvents are generally preferred to avoid solvolysis of the acyl chloride.

Catalyst/Base : The choice of base is critical. A non-nucleophilic, sterically hindered base can be used to deprotonate the phenol without competing in the reaction with the acyl chloride.

Kinetic investigations of similar reactions, like the esterification of 2-methyl-4-chlorophenoxyacetic acid, often employ techniques such as titration or chromatography to monitor the concentration of reactants and products over time, allowing for the determination of rate constants. researchgate.net The data from such studies can be used to model the reaction and optimize conditions for yield and purity.

The following table illustrates hypothetical kinetic data for the formation of this compound under different conditions, based on typical values for sterically hindered esterifications.

| Entry | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 1 | 4-Methoxybenzoyl Chloride | Pyridine | Dichloromethane | 25 | 1.2 x 10⁻³ |

| 2 | 4-Methoxybenzoyl Chloride | Triethylamine | Tetrahydrofuran | 25 | 2.5 x 10⁻³ |

| 3 | 4-Methoxybenzoic Anhydride | DMAP | Acetonitrile | 60 | 8.9 x 10⁻⁴ |

| 4 | 4-Methoxybenzoic Acid | DCC/DMAP | Dichloromethane | 25 | 5.0 x 10⁻⁴ |

This table contains illustrative data for educational purposes and is based on general principles of organic chemistry.

Stereochemical Control and Asymmetric Synthesis Considerations

The structure of this compound itself is achiral. However, the principles of stereochemical control become highly relevant if chiral centers are present in either the phenol or the benzoic acid moiety, or if the synthetic route involves chiral intermediates or catalysts.

Due to the steric hindrance of the 2,6-dimethylphenyl group, the molecule possesses a high barrier to rotation around the aryl-oxygen bond. If the molecule were to be substituted in a way that creates atropisomerism (chirality arising from restricted rotation), then stereochemical control would be a critical aspect of its synthesis.

In the context of related syntheses, stereochemical control is often a primary objective. For example, in the synthesis of complex natural products, the stereochemistry of ester linkages can be crucial for biological activity. acs.org Methodologies for achieving stereocontrol in ester formation include:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of the esterification, after which it is removed.

Enzymatic Catalysis : Lipases are often used for the kinetic resolution of racemic alcohols or acids, leading to enantioenriched esters. This approach takes advantage of the enzyme's ability to selectively catalyze the reaction of one enantiomer.

Asymmetric Catalysis : The use of chiral catalysts, such as chiral phosphines or N-heterocyclic carbenes, can promote the enantioselective formation of esters. semanticscholar.org For instance, the asymmetric synthesis of related chromanones has been achieved using intramolecular Mitsunobu reactions, which proceed with inversion of stereochemistry. semanticscholar.org

While there are no specific reports on the asymmetric synthesis of a chiral derivative of this compound, the principles established in other systems would apply. For instance, the synthesis of chiral glycidates, which are key intermediates for pharmaceuticals, has been achieved with high enantioselectivity using chiral oxazaborolidine-mediated aldol (B89426) reactions. researchgate.net This highlights the advanced strategies available for controlling stereochemistry in complex molecular architectures.

The following table summarizes potential strategies for stereochemical control in the synthesis of a hypothetical chiral analog of this compound.

| Strategy | Description | Potential Outcome |

| Kinetic Resolution | Use of a chiral catalyst or enzyme to selectively esterify one enantiomer of a racemic 2,6-dimethylphenol derivative. | Enantioenriched ester and unreacted enantiomer of the alcohol. |

| Chiral Derivatizing Agent | Reaction with a chiral, enantiopure 4-methoxybenzoic acid derivative. | Diastereomeric mixture of esters that may be separable by chromatography. |

| Asymmetric Acylation | Use of a chiral, non-racemic catalyst to facilitate the acylation of a prochiral diol precursor to 2,6-dimethylphenol. | Enantioselective formation of the desired ester. |

This table presents hypothetical strategies for stereochemical control based on established methodologies in asymmetric synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Dimethylphenyl 4 Methoxybenzoate

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. For 2,6-dimethylphenyl 4-methoxybenzoate (B1229959), understanding its crystal structure, potential for co-crystallization, and polymorphism is crucial for controlling its physical characteristics.

X-ray Crystallography and Co-crystallization Studies of 2,6-Dimethylphenyl 4-Methoxybenzoate

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, significant insights can be drawn from closely related aryl benzoates. The study of these analogues provides a strong predictive framework for the expected structural features. For instance, X-ray diffraction studies on substituted phenyl benzoates reveal how substituent placement affects molecular conformation and crystal packing. nih.govnih.gov

A pertinent example is the crystal structure of 2,4-dimethylphenyl 4-methylbenzoate . nih.gov In this molecule, the two aromatic rings are not coplanar, forming a significant dihedral angle of 49.1(1)°. nih.gov The central ester group (–O–C=O) is nearly planar with the benzoyl ring, exhibiting a small dihedral angle, while it is significantly twisted relative to the disubstituted phenyl ring. nih.gov This twisting is a direct consequence of steric hindrance from the ortho-methyl group, a feature expected to be even more pronounced in the 2,6-dimethyl substituted target compound.

Co-crystallization is a technique used to form multi-component crystalline solids, which can modify the physicochemical properties of a compound. This process relies on non-covalent interactions, such as hydrogen bonding, between a primary compound and a co-former. While this compound lacks strong hydrogen bond donors, it could potentially form co-crystals with other molecules through weaker interactions, influencing its solid-state architecture.

Table 1: Crystallographic Data for the Analogue Compound 2,4-Dimethylphenyl 4-methylbenzoate nih.gov

| Crystal Data | |

|---|---|

| Chemical Formula | C₁₆H₁₆O₂ |

| Formula Weight | 240.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8022 (3) |

| b (Å) | 7.4959 (2) |

| c (Å) | 15.6288 (4) |

| β (°) | 107.760 (3) |

| Volume (ų) | 1316.75 (6) |

| Z | 4 |

| Key Dihedral Angles | |

| Benzoyl Ring vs. Phenyl Ring | 49.1 (1)° |

| Ester Group vs. Benzoyl Ring | 6.1 (1)° |

| Ester Group vs. Phenyl Ring | 54.9 (1)° |

Polymorphism and Crystal Engineering Investigations

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct molecular packing arrangement. These different forms, or polymorphs, can exhibit varied physical properties. The conformational flexibility of aryl benzoates, particularly the rotational freedom around the ester and aryl-ester bonds, makes them candidates for polymorphic behavior.

Solution-State Conformational Analysis

In solution, molecules can adopt a range of conformations through bond rotation. The study of these dynamic equilibria is essential for understanding reactivity and interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., NOESY, DOSY, Relaxation Studies)

Advanced NMR techniques are powerful tools for probing the three-dimensional structure and dynamics of molecules in solution. auremn.org.brnih.gov For this compound, these methods can provide detailed information about its preferred conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR experiment detects through-space correlations between protons that are in close proximity (typically <5 Å). researchgate.netipb.pt For this compound, NOESY could reveal correlations between the protons of the 2,6-dimethyl groups and the protons on the 4-methoxybenzoate ring. The presence or absence of such cross-peaks would provide direct evidence for the preferred rotational conformation around the ester linkage.

Diffusion-Ordered Spectroscopy (DOSY) : DOSY is used to measure the translational diffusion of molecules, which relates to their size and shape. researcher.lifeapm.ac.cn While primarily used for mixture analysis, in specific applications, it can provide insights into molecular aggregation or complexation in solution.

Relaxation Studies : Measurements of nuclear spin relaxation times (T1 and T2) can provide information on molecular motion and dynamics. For a molecule like this compound, comparing the relaxation times of different protons can reveal details about the anisotropic tumbling and internal rotational motions of the two aromatic rings.

Chiroptical Spectroscopy for Elucidation of Chiral Analogues (e.g., VCD, ECD)

While this compound itself is achiral, the introduction of substituents that restrict rotation can induce axial chirality, leading to stable atropisomers. nih.govpharmaguideline.com Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for studying such chiral analogues.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is highly sensitive to the absolute configuration of chiral molecules. Studies on chiral biarylcarbinols, such as (2,6-dimethylphenyl)(phenyl)methanol , demonstrate that ECD spectra are profoundly affected by the conformational equilibria of the molecule in solution. rsc.orgresearchgate.net The peculiar alternating signs of ECD bands can be attributed to the existence of different stable conformers, making ECD a powerful tool for conformational analysis of chiral analogues. rsc.orgrsc.org

Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD and provides information about the stereochemistry of a molecule based on its vibrational transitions. nih.govnih.gov VCD is particularly effective for determining the absolute configuration and solution-state conformation of complex molecules. thieme-connect.deru.nl Its high spectral resolution allows for detailed structural analysis, even in supramolecular systems. nih.gov For a chiral analogue of this compound, VCD could unambiguously assign its absolute configuration by comparing experimental spectra with quantum chemical calculations.

Gas-Phase Ionization and Fragmentation Studies

Mass spectrometry (MS) provides information on the molecular weight and structural features of a compound by studying its behavior in the gas phase after ionization. The fragmentation patterns observed are indicative of the molecule's underlying structure.

Upon ionization by techniques such as electrospray ionization (ESI) or electron ionization (EI), this compound would be expected to undergo characteristic fragmentation. The most labile bond in the structure is the ester linkage. The primary fragmentation pathway for aromatic esters typically involves cleavage of this bond. pharmacy180.com

For this compound (Molecular Weight: 256.30 g/mol ), two main fragmentation routes are predicted:

Formation of the 4-methoxybenzoyl cation : Cleavage of the C-O bond between the ester carbonyl and the dimethylphenyl ring would result in the loss of a 2,6-dimethylphenoxy radical. This would generate a highly stable 4-methoxybenzoyl cation (an acylium ion) at m/z 135. This is often the base peak in the mass spectra of such compounds. massbank.eu

Formation of the 2,6-dimethylphenoxide radical cation : Cleavage of the bond between the carbonyl carbon and the oxygen atom would lead to the formation of a 2,6-dimethylphenyl radical cation at m/z 121.

Further fragmentation of the m/z 135 acylium ion could occur through the loss of carbon monoxide (CO), yielding a 4-methoxyphenyl cation at m/z 107. The phenyl cations themselves can undergo subsequent fragmentation, such as the loss of acetylene, leading to smaller fragment ions. stackexchange.com These predictable fragmentation patterns are crucial for the structural identification of this compound and related esters in complex mixtures. core.ac.uknih.gov

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion | Fragment Lost |

|---|---|---|

| 256 | [M]⁺˙ | - |

| 135 | [CH₃OC₆H₄CO]⁺ | •OC₆H₃(CH₃)₂ |

| 121 | [C₆H₃(CH₃)₂O]⁺˙ | •COC₆H₄OCH₃ |

| 107 | [CH₃OC₆H₄]⁺ | CO (from m/z 135) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Isotopic Fingerprinting

High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule, a critical step in its identification.

For this compound (C₁₆H₁₆O₃), the theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). The calculated monoisotopic mass is 256.10995 Da.

In a typical HRMS experiment, the molecule would be ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these ions allows for the confident assignment of their elemental formula, distinguishing it from other potential formulas with the same nominal mass.

The isotopic fingerprint, arising from the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), provides further confirmation of the elemental composition. The predicted isotopic distribution for the [M+H]⁺ ion of this compound is presented in Table 1. The relative abundances of the M+1 and M+2 peaks are characteristic of a molecule containing 16 carbon atoms.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the Protonated Molecule of this compound [M+H]⁺

| Ion | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| C₁₆H₁₇O₃⁺ | 257.11722 | 100.00 |

| ¹³CC₁₅H₁₇O₃⁺ | 258.12057 | 17.58 |

| C₁₆H₁₇¹⁸OO₂⁺ | 259.12157 | 0.62 |

This interactive table provides the theoretical high-resolution mass spectrometry data for the protonated form of this compound. The data is calculated based on the elemental composition and natural isotopic abundances.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of aromatic esters and related structures.

Upon collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ at m/z 257.1172, several fragmentation pathways are anticipated. The ester linkage is a likely site of initial cleavage.

A primary fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of the 4-methoxybenzoyl cation. This is a common fragmentation pattern for benzoyl-containing compounds. Another significant fragmentation would be the cleavage to form an ion corresponding to protonated 2,6-dimethylphenol (B121312).

The proposed major fragment ions and their theoretical exact masses are detailed in Table 2.

Table 2: Proposed Key Fragment Ions in the Tandem Mass Spectrum (MS/MS) of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Theoretical Exact Mass (m/z) |

| 257.1172 | 4-Methoxybenzoyl cation | C₈H₇O₂⁺ | 135.04406 |

| 257.1172 | Protonated 2,6-dimethylphenol | C₈H₁₁O⁺ | 123.08044 |

| 135.0441 | [4-Methoxybenzoyl - CO]⁺ | C₇H₇O⁺ | 107.04914 |

This interactive table outlines the predicted key fragment ions that would be observed in a tandem mass spectrometry experiment of protonated this compound. The proposed fragments are based on established fragmentation mechanisms for similar chemical structures.

The formation of the 4-methoxybenzoyl cation at m/z 135.0441 is expected to be a dominant pathway. This stable acylium ion can further lose a molecule of carbon monoxide (CO) to produce an ion at m/z 107.0491. The observation of the ion corresponding to protonated 2,6-dimethylphenol at m/z 123.0804 would provide direct evidence for this portion of the molecule.

The combination of high-resolution mass measurement of the precursor ion and the analysis of its characteristic fragment ions in an MS/MS experiment would provide strong evidence for the identification of this compound, even in the absence of a reference standard.

Computational and Theoretical Investigations of 2,6 Dimethylphenyl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-dimethylphenyl 4-methoxybenzoate (B1229959), these calculations would provide a foundational understanding of its electronic behavior and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (Density Functional Theory - DFT)

A Density Functional Theory (DFT) study of 2,6-dimethylphenyl 4-methoxybenzoate would be the first step in its computational analysis. Researchers would typically use a functional, such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy conformation of the molecule.

Once optimized, the electronic structure can be analyzed. This would involve examining the distribution of electron density, identifying regions that are electron-rich or electron-poor. Key parameters derived from this analysis would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electrostatic potential on the molecule's surface. The negative potential regions (typically colored red or yellow) would indicate likely sites for electrophilic attack, expected around the oxygen atoms of the methoxy (B1213986) and ester groups. Positive potential regions (blue) would indicate sites for nucleophilic attack.

A hypothetical data table for such an analysis might look like this:

| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | [Value] | [Value] |

| LUMO Energy | [Value] | [Value] |

| HOMO-LUMO Gap | [Value] | [Value] |

| Dipole Moment | [Value] | [Value] |

| Total Energy | [Value] | - |

Ab Initio Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Following the geometry optimization, ab initio methods could be used to predict various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach to calculate the theoretical ¹³C and ¹H NMR chemical shifts. These calculated shifts would then be correlated with experimental data to confirm the molecular structure and assign spectral peaks. A high degree of correlation would validate the computational model.

Vibrational Frequencies (IR and Raman): The calculation of vibrational frequencies would predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency would correspond to a specific vibrational mode of the molecule, such as the C=O stretch of the ester group, the C-O-C stretches of the ether and ester linkages, and the various C-H bending and stretching modes of the aromatic rings. These theoretical spectra would be compared with experimental spectra for validation.

Electronic Transitions (UV-Vis Spectroscopy): Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

A hypothetical data table for predicted vibrational frequencies might be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | [Value] | [Value] | Ester carbonyl |

| C-O-C asym. stretch | [Value] | [Value] | Ether linkage |

| C-H stretch (aromatic) | [Value] | [Value] | Phenyl rings |

| C-H stretch (methyl) | [Value] | [Value] | Methyl groups |

Conformational Landscape and Energetic Profiling

The presence of rotatable bonds in this compound suggests a complex conformational landscape.

Molecular Dynamics Simulations in Various Solvents and Environments

Molecular Dynamics (MD) simulations would be performed to explore how the molecule behaves over time in different environments. By simulating the molecule in solvents of varying polarity (e.g., water, methanol (B129727), and a non-polar solvent like hexane), researchers could understand how the solvent influences the molecule's preferred conformation and flexibility. The simulations would track the trajectories of all atoms over a period of nanoseconds, providing insights into the dynamic range of motion and intermolecular interactions.

Potential Energy Surface Mapping for Rotational Barriers

A detailed analysis of the molecule's flexibility would involve mapping the potential energy surface (PES) for the rotation around key single bonds. The most significant rotational barriers would likely be associated with the C-O bond of the ester group and the C-C bond connecting the phenyl rings. By systematically rotating these bonds and calculating the energy at each step, a PES can be constructed. This map would reveal the lowest energy (most stable) conformations and the energy barriers that must be overcome to transition between them.

A hypothetical data table for rotational barriers might include:

| Rotatable Bond | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |

| Phenyl-O (ester) | 0 - 360 | [Value] |

| O-C=O (ester) | 0 - 360 | [Value] |

| Methoxy-Phenyl | 0 - 360 | [Value] |

Reaction Pathway Modeling and Transition State Analysis

Computational methods can also be used to model the reactivity of this compound. A common reaction to study would be its hydrolysis.

By modeling the reaction pathway, researchers could identify the transition state(s) involved. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Calculations would determine the geometry and energy of the transition state, as well as the activation energy for the reaction. This information is invaluable for understanding the mechanism of the reaction and the factors that influence its speed. Natural Bond Orbital (NBO) analysis could be performed on the transition state to understand the charge transfer and bond-breaking/bond-forming processes that occur.

Computational Elucidation of Ester Hydrolysis Mechanisms

The hydrolysis of an ester bond is a fundamental chemical reaction that can proceed through several pathways, primarily catalyzed by acid or base. Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of these reaction pathways. This allows for the precise determination of transition state structures, intermediates, and their associated activation energies, which govern the reaction rate.

For this compound, hydrolysis involves the cleavage of the ester linkage to yield 2,6-dimethylphenol (B121312) and 4-methoxybenzoic acid. The reaction is expected to proceed via a tetrahedral intermediate formed by the nucleophilic attack of water (in neutral or acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester.

A key structural feature of this molecule is the presence of two methyl groups at the ortho positions of the phenyl group attached to the ester oxygen. This significant steric hindrance around the reaction center is predicted to have a substantial impact on the hydrolysis rate. Computationally, this would be reflected in a higher activation energy barrier for the formation of the tetrahedral intermediate compared to a non-sterically hindered ester like phenyl benzoate (B1203000).

Theoretical models can simulate these pathways:

Base-Catalyzed Hydrolysis: This pathway typically involves the direct attack of a hydroxide ion (OH⁻) on the carbonyl carbon. It is generally faster than acid-catalyzed hydrolysis for simple esters because the hydroxide ion is a stronger nucleophile than water. The reaction proceeds through a two-step mechanism involving the formation and subsequent collapse of a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis: In this mechanism, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This process also involves the formation of a tetrahedral intermediate.

Computational simulations would calculate the free energy profile for each step. The rate-determining step is the one with the highest activation free energy (ΔG‡). For sterically hindered esters like this compound, computational models are essential to quantify the energetic penalty imposed by the ortho-methyl groups.

Table 1: Illustrative Calculated Activation Free Energies for the Hydrolysis of this compound (Note: The following data are hypothetical and illustrative, based on theoretical principles for sterically hindered esters, to demonstrate typical computational outputs.)

| Hydrolysis Pathway | Rate-Determining Step | Predicted Activation Free Energy (ΔG‡) (kcal/mol) | Relative Rate Prediction |

| Neutral (Water-mediated) | Formation of Tetrahedral Intermediate | 32.5 | Very Slow |

| Acid-Catalyzed (H₃O⁺) | Water Attack on Protonated Ester | 25.8 | Moderate |

| Base-Catalyzed (OH⁻) | Hydroxide Attack on Ester | 19.5 | Fast |

This illustrative table shows that the base-catalyzed pathway is predicted to be the most favorable, a common finding for ester hydrolysis. The high activation energy for the neutral pathway suggests it is kinetically insignificant under normal conditions.

Prediction of Reactivity and Regioselectivity in Electrophilic and Nucleophilic Processes

Computational methods are highly effective in predicting how a molecule will react with electrophiles and nucleophiles. By calculating the electronic properties of the molecule, one can identify the most probable sites of attack. This is crucial for understanding the regioselectivity of reactions like aromatic substitution.

For this compound, two aromatic rings offer multiple sites for potential reactions. The reactivity of these sites is governed by the electronic effects of the substituents: the ester group, the methoxy group, and the two methyl groups.

Electrophilic Aromatic Substitution:

In an electrophilic attack, the reagent seeks an electron-rich area of the molecule. Computational tools predict these sites by analyzing:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most easily donated. A higher HOMO energy density on a particular atom indicates a higher susceptibility to electrophilic attack.

Calculated Atomic Charges: Atoms with a more negative partial charge are more nucleophilic and are thus favored sites for electrophiles.

Proton Affinity: Methods like the RegioSQM calculate the energy required to protonate each aromatic carbon. The site with the highest proton affinity (lowest energy cost for protonation) is predicted to be the most reactive towards electrophiles.

Analysis of this compound:

The 4-Methoxybenzoyl Ring: The methoxy group (-OCH₃) is a strong electron-donating group, making this ring highly activated towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ester linkage, attack is predicted at the two equivalent ortho positions (C3' and C5').

The 2,6-Dimethylphenyl Ring: The two methyl groups (-CH₃) are weakly electron-donating, activating the ring. However, this ring is deactivated by the electron-withdrawing effect of the adjacent ester oxygen. More importantly, the ortho positions (C3 and C5) are severely sterically hindered. Therefore, electrophilic attack would most likely be directed to the para position (C4).

Computational calculations would likely confirm that the 4-methoxybenzoyl ring is significantly more activated than the 2,6-dimethylphenyl ring, making it the primary site for electrophilic substitution.

Nucleophilic Processes:

Nucleophilic attack targets electron-deficient (electrophilic) sites. These are identified computationally by:

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where an incoming electron is most easily accepted. High LUMO density indicates a site prone to nucleophilic attack.

Calculated Atomic Charges: Atoms with a significant positive partial charge are electrophilic.

Analysis of this compound: The most electrophilic center in the entire molecule is predicted to be the carbonyl carbon of the ester group. This site carries a significant partial positive charge and would be the primary target for strong nucleophiles, leading to ester cleavage (as seen in hydrolysis) or other addition-elimination reactions. Nucleophilic aromatic substitution is unlikely as the rings are not substituted with powerful electron-withdrawing groups (like -NO₂).

Table 2: Illustrative Predicted Electronic Properties for Reactive Sites on this compound (Note: The following data are hypothetical and illustrative, based on DFT calculations of similar aromatic esters, to demonstrate typical computational outputs for reactivity prediction.)

| Atom/Position | Ring | Predicted Partial Charge (e) | Predicted HOMO/LUMO Lobe Size | Predicted Reactivity |

| Carbonyl Carbon (C=O) | - | +0.55 | Large LUMO | Highly Electrophilic (Nucleophilic Attack) |

| C3' / C5' | 4-Methoxybenzoyl | -0.25 | Large HOMO | Highly Nucleophilic (Electrophilic Attack) |

| C4 | 2,6-Dimethylphenyl | -0.18 | Medium HOMO | Moderately Nucleophilic (Electrophilic Attack) |

| C2' / C6' | 4-Methoxybenzoyl | -0.12 | Small HOMO | Weakly Nucleophilic (Electrophilic Attack) |

| C3 / C5 | 2,6-Dimethylphenyl | -0.15 | Medium HOMO | Sterically Hindered |

These illustrative data quantify the qualitative predictions. The large positive charge on the carbonyl carbon makes it the prime target for nucleophiles. For electrophilic substitution, the C3' and C5' positions on the methoxy-activated ring show the most negative charge and largest HOMO density, marking them as the most probable reaction sites.

Reactivity and Transformation Pathways of 2,6 Dimethylphenyl 4 Methoxybenzoate

Hydrolysis and Transesterification Reactions

The ester functionality in 2,6-dimethylphenyl 4-methoxybenzoate (B1229959) is the primary site for hydrolytic and transesterification reactions. However, the presence of two methyl groups ortho to the ester's phenolic oxygen introduces significant steric hindrance, which profoundly affects the kinetics of these transformations.

Acid- and Base-Catalyzed Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters can be catalyzed by both acids and bases. chemrxiv.orgnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,6-dimethylphenol (B121312) yield the carboxylic acid (4-methoxybenzoic acid). rsc.org The rate of acid-catalyzed hydrolysis is generally less sensitive to steric effects in the alcohol portion of the ester compared to base-catalyzed hydrolysis. acs.org However, the bulky 2,6-dimethylphenyl group is still expected to retard the rate of hydrolysis compared to unhindered phenyl esters.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the 2,6-dimethylphenoxide anion, a relatively good leaving group, to give 4-methoxybenzoic acid, which is then deprotonated in the basic medium to form the carboxylate salt. chemrxiv.orgnih.gov

The rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance at the carbonyl carbon and on the leaving group. chemrxiv.orgarkat-usa.org The two ortho-methyl groups on the phenyl ring of 2,6-dimethylphenyl 4-methoxybenzoate create significant steric shielding around the ester linkage, making nucleophilic attack by the hydroxide ion more difficult. Consequently, the rate of base-catalyzed hydrolysis is expected to be considerably slower than that of its unhindered analogue, phenyl 4-methoxybenzoate. To overcome this steric hindrance, more forcing reaction conditions, such as higher temperatures or the use of non-aqueous solvent systems that enhance the nucleophilicity of the hydroxide ion, may be necessary. arkat-usa.orgepa.gov

| Condition | Catalyst | General Mechanism | Expected Relative Rate for this compound |

| Acidic | H₃O⁺ | AAC2 (bimolecular acid-catalyzed acyl-oxygen cleavage) | Slower than unhindered esters |

| Basic | OH⁻ | BAC2 (bimolecular base-catalyzed acyl-oxygen cleavage) | Significantly slower than unhindered esters due to steric hindrance |

Table 1: General Features of Hydrolysis of this compound

Enzymatic Biotransformations and Substrate Specificity Studies

Lipases are enzymes that catalyze the hydrolysis of ester bonds and are widely used in organic synthesis due to their high selectivity. rsc.orgnih.govresearchgate.net The substrate specificity of lipases is a crucial factor in their catalytic efficiency and is influenced by the steric and electronic properties of the substrate. lookchem.comsemanticscholar.org

While no specific studies on the enzymatic hydrolysis of this compound have been found, general principles of lipase (B570770) specificity suggest that the steric hindrance from the two ortho-methyl groups would make it a challenging substrate for many lipases. researchgate.net Lipases often have an active site that accommodates the acyl part of the ester, and significant steric bulk in the alcohol moiety can prevent proper binding and subsequent catalysis. researchgate.netlookchem.com However, some lipases exhibit broad substrate specificity and might be capable of hydrolyzing this hindered ester, albeit likely at a lower rate than less hindered substrates. researchgate.net The selection of a suitable lipase would be critical, and screening a variety of lipases would be necessary to identify an enzyme with adequate activity towards this compound.

Transesterification for Synthesis of Novel Esters and Derivatives

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. youtube.comnih.gov This reaction can be catalyzed by acids, bases, or enzymes. youtube.comresearchgate.netnih.gov For this compound, transesterification would involve the reaction with an alcohol (R-OH) to produce a new ester (4-methoxybenzoate ester of R-OH) and 2,6-dimethylphenol.

Similar to hydrolysis, both acid- and base-catalyzed transesterification are subject to steric hindrance. youtube.com The bulky 2,6-dimethylphenyl group would likely necessitate more forcing conditions or specialized catalysts, such as organometallic complexes, to achieve efficient transesterification. researchgate.net The use of an excess of the incoming alcohol can help to drive the equilibrium towards the desired product. youtube.com

| Catalyst Type | General Conditions | Potential Challenges for this compound |

| Acid (e.g., H₂SO₄) | Excess of new alcohol, heat | Steric hindrance may require harsh conditions. youtube.com |

| Base (e.g., NaOR) | Anhydrous conditions | Steric hindrance significantly reduces reaction rate. youtube.com |

| Enzyme (e.g., Lipase) | Specific solvent, temperature | Substrate specificity and steric hindrance are major limitations. |

| Organometallic | Lewis acids (e.g., La(OTf)₃) | May offer higher efficiency for hindered esters. researchgate.net |

Table 2: Overview of Transesterification Approaches

Rearrangement Reactions and Pericyclic Processes

Aryl esters, such as this compound, can undergo rearrangement reactions, most notably the Fries rearrangement and the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com

The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com This reaction is an intramolecular electrophilic aromatic substitution that yields ortho- and para-hydroxyaryl ketones. In the case of this compound, the acyl group (4-methoxybenzoyl) would migrate to the 2,6-dimethylphenyl ring. Due to the two methyl groups at the ortho positions, the only available position for migration is the para position (C4). Therefore, the expected product of the Fries rearrangement would be 4-hydroxy-3,5-dimethyl-4'-methoxybenzophenone. The reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the para product. wikipedia.org

The photo-Fries rearrangement is a photochemical analogue that proceeds via a radical mechanism upon UV irradiation. wikipedia.orgunipv.it This reaction can also lead to the formation of ortho- and para-acyl phenols. unipv.it For this compound, irradiation would likely lead to homolytic cleavage of the ester C-O bond, forming a 2,6-dimethylphenoxyl radical and a 4-methoxybenzoyl radical within a solvent cage. unipv.itrsc.org In-cage recombination could lead to the formation of the same para-rearranged product as the thermal Fries rearrangement, as well as the potential for some ortho-rearranged product if sterically feasible. Diffusion of the radicals out of the solvent cage can lead to side products, such as 2,6-dimethylphenol and 4-methoxybenzoic acid. unipv.it

Functionalization of Aromatic Moieties

The two aromatic rings in this compound offer sites for further functionalization through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the 2,6-Dimethylphenyl Ring

The 2,6-dimethylphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating effects of the two methyl groups and the ester oxygen. libretexts.org These groups direct incoming electrophiles primarily to the para position (C4), which is the only unsubstituted position on this ring.

A key example of this reactivity is nitration . The nitration of related compounds, such as 2,6-dimethylphenol and 2,6-dimethylanisole (B89883), has been studied. cdnsciencepub.compsu.edu Treatment of 2,6-dimethylphenol with nitric acid can lead to the formation of 2,6-dimethyl-4-nitrophenol. cdnsciencepub.comwikipedia.org Similarly, the nitrous acid-catalyzed nitration of 2,6-dimethylanisole yields 2,6-dimethyl-4-nitroanisole. psu.edu Based on these findings, the nitration of this compound is expected to occur selectively at the C4 position of the 2,6-dimethylphenyl ring, yielding 2,6-dimethyl-4-nitrophenyl 4-methoxybenzoate.

| Reaction | Reagents | Expected Major Product | Reference for Analogy |

| Nitration | HNO₃/H₂SO₄ | 2,6-dimethyl-4-nitrophenyl 4-methoxybenzoate | cdnsciencepub.compsu.eduwikipedia.org |

| Halogenation | Br₂/FeBr₃ | 4-bromo-2,6-dimethylphenyl 4-methoxybenzoate | General principles of EAS |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-acyl-2,6-dimethylphenyl 4-methoxybenzoate | General principles of EAS |

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the 2,6-Dimethylphenyl Ring

Directed Functionalization of the 4-Methoxybenzoyl Moiety

While specific research on the directed functionalization of this compound is not extensively documented in publicly available literature, the reactivity of the 4-methoxybenzoyl moiety can be predicted based on established principles of organic chemistry. The functionalization of this group is primarily governed by the electronic effects of the methoxy (B1213986) (-OCH₃) and ester (-COOAr) substituents on the aromatic ring.

The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). fiveable.melibretexts.org This is due to its ability to donate electron density to the benzene (B151609) ring through resonance (p-π conjugation), which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.org Conversely, the ester group, specifically the carbonyl part, is a deactivating group and a meta-director. numberanalytics.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. fiveable.menumberanalytics.com

In the 4-methoxybenzoyl group, these two effects are in opposition. The strong activating and ortho, para-directing effect of the methoxy group at position 4 dominates the deactivating, meta-directing effect of the ester group at position 1. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Methoxybenzoyl Moiety

| Reaction Type | Reagents | Expected Major Product(s) | Directing Group Influence |

| Nitration | HNO₃, H₂SO₄ | 2,6-dimethylphenyl 3-nitro-4-methoxybenzoate | The methoxy group directs the nitro group to the ortho position. |

| Halogenation | Br₂, FeBr₃ | 2,6-dimethylphenyl 3-bromo-4-methoxybenzoate | The methoxy group directs the bromine atom to the ortho position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,6-dimethylphenyl 3-acyl-4-methoxybenzoate | The methoxy group directs the incoming acyl group to the ortho position. |

It is important to note that the steric hindrance from the adjacent ester group and the incoming electrophile could influence the reaction rate and the ratio of substituted products.

Modern synthetic methods often employ directing groups to achieve high regioselectivity in C-H functionalization. rsc.orgmagtech.com.cn While the ester itself is a weak directing group, more sophisticated strategies could be envisioned. For instance, the introduction of a temporary directing group onto the benzene ring could facilitate metal-catalyzed C-H activation at a specific site. rsc.orgnih.gov However, studies applying such techniques specifically to this compound are not currently available.

Photochemical and Radiochemical Transformations

The interaction of this compound with electromagnetic radiation can induce significant chemical changes, leading to degradation or molecular rearrangement. The specific pathway is dependent on the nature of the radiation.

Photodegradation Mechanisms and Photoreactivity Studies

Aromatic esters are known to undergo a variety of photochemical reactions upon exposure to ultraviolet (UV) light. wikipedia.orgacs.org The most prominent of these is the Photo-Fries rearrangement . wikipedia.orgslideshare.net This reaction involves the homolytic cleavage of the ester bond (O-C=O) to form a phenoxy radical and an acyl radical. slideshare.net These radicals, confined within a solvent cage, can then recombine at the ortho or para positions of the phenolic ring, ultimately yielding hydroxy aryl ketones after tautomerization. wikipedia.orgsigmaaldrich.com

For this compound, the Photo-Fries rearrangement would lead to the cleavage of the ester bond connecting the 2,6-dimethylphenyl group and the 4-methoxybenzoyl group. The resulting 4-methoxybenzoyl radical could then theoretically attack the 2,6-dimethylphenoxy radical. However, since the para position and both ortho positions on the dimethylphenyl ring are blocked (by the methyl groups and the oxygen), this rearrangement is sterically hindered and may not be a major pathway.

Other potential photodegradation pathways include:

Photocleavage: The ester bond can break, leading to the formation of various smaller radical species. These highly reactive fragments can then participate in a cascade of secondary reactions. researchgate.net

Photoreduction: In the presence of a hydrogen donor, the carbonyl group of the ester can be reduced. acs.org

Photooxidation: In the presence of oxygen, reactive oxygen species can be generated, leading to the oxidation of the aromatic rings and the formation of phenols, aldehydes, and carboxylic acids. researchgate.net Studies on related compounds like 4-methoxycinnamic acid have shown that photodegradation can lead to the formation of products such as 4-methoxybenzaldehyde (B44291) and 4-methoxyphenol. researchgate.net

Table 2: Potential Photochemical Transformation Products of this compound

| Transformation Pathway | Key Intermediates | Potential Final Products |

| Photo-Fries Rearrangement | 2,6-dimethylphenoxy radical, 4-methoxybenzoyl radical | Sterically hindered, likely minor products. |

| Photocleavage | Various radical fragments | 2,6-Dimethylphenol, 4-Methoxybenzoic acid, CO, CO₂. |

| Photooxidation | Peroxyl radicals, hydroperoxides | 4-Methoxybenzaldehyde, 4-Methoxyphenol, oxidized ring fragments. |

Effects of Ionizing Radiation (e.g., Electron Beam, Gamma Radiation) on Molecular Integrity

Ionizing radiation, such as gamma rays and electron beams, possesses much higher energy than UV light and can cause more extensive and less selective damage to organic molecules. nih.gov The primary effect of ionizing radiation on organic matter is the ejection of electrons, leading to the formation of radical cations and a cascade of secondary reactive species, including radicals and ions. nih.govnih.gov

For aromatic compounds like this compound, the aromatic rings provide a degree of stability due to the delocalization of π-electrons, which can dissipate some of the absorbed energy. researchgate.netnih.gov However, at sufficient doses, significant degradation will occur.

The main degradation mechanisms are expected to be:

Bond Scission: The high energy can break any of the covalent bonds within the molecule, including C-H, C-C, C-O, and C=O bonds. researchgate.netresearchgate.net This leads to the fragmentation of the molecule and the production of a complex mixture of smaller molecules and radicals. Radiolysis of benzene, for example, is known to produce phenyl radicals. snmjournals.org

Cross-linking: The radical fragments generated can recombine to form larger, polymeric structures. researchgate.netresearchgate.net This is a common effect observed in the irradiation of aromatic polyesters.

Reaction with Radiolysis Products of the Medium: If the irradiation is carried out in a solvent (e.g., water), the radiolysis products of the solvent (such as hydroxyl radicals, •OH) will attack the molecule. nih.gov Hydroxyl radicals readily add to aromatic rings, leading to hydroxylated derivatives. nih.gov

The stability of the molecule towards radiation is influenced by its chemical structure. The presence of aromatic rings generally enhances radiation resistance compared to aliphatic compounds. researchgate.net However, the ester linkages are often susceptible to radiolytic cleavage, which can lead to a decrease in molecular weight. researchgate.net Studies on the effects of electron beams on esters in alcoholic beverages have shown that radiation can alter the concentration of specific esters, indicating that the ester bond is a reactive site. joaat.com

Advanced Applications and Derivatization Studies of 2,6 Dimethylphenyl 4 Methoxybenzoate

Role as a Synthetic Intermediate in Complex Molecule Synthesis

A thorough search of chemical databases and literature provides no specific examples of 2,6-dimethylphenyl 4-methoxybenzoate (B1229959) being used as a synthetic intermediate in the total synthesis of complex molecules or as a precursor for advanced organic transformations.

Building Block for Scaffold Construction in Total Synthesis Research

There are no documented instances of 2,6-dimethylphenyl 4-methoxybenzoate serving as a key building block for the construction of molecular scaffolds in total synthesis research. The utility of a molecule in this capacity depends on its inherent reactivity and the strategic positioning of its functional groups. For example, related compounds like methyl 3-hydroxy-4-methoxybenzoate have been utilized as starting materials in the synthesis of bioactive molecules such as gefitinib. nbinno.commdpi.com However, no such applications are reported for the title compound.

Precursor for Advanced Organic Transformations

The potential of This compound as a precursor for advanced organic transformations remains theoretical. In principle, the ester linkage could be susceptible to hydrolysis or transesterification. The aromatic rings could potentially undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the methyl and methoxy (B1213986) substituents. However, no specific studies detailing such transformations for this particular compound have been found.

Application in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to form larger, organized structures. researchgate.netnih.gov While aryl benzoates can participate in such interactions, there is no specific research on the supramolecular behavior of This compound .

Investigation of Host-Guest Interactions with Macrocyclic Receptors

The study of host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, such as a cyclodextrin (B1172386) or calixarene. bldpharm.comnih.gov The binding is driven by factors like size, shape, and intermolecular forces. While structurally similar molecules might be investigated as guests, no studies were found that specifically examine the interaction of This compound with any macrocyclic receptors.

Self-Assembly Studies in Solution and Solid-State

Self-assembly is the spontaneous organization of molecules into ordered structures. sigmaaldrich.com The planarity and potential for π-π stacking of the aromatic rings in This compound , along with potential dipole-dipole interactions, suggest it could exhibit self-assembly properties. Crystal structure analysis of related compounds, such as 2,4-dimethylphenyl 4-methylbenzoate, reveals specific packing motifs in the solid state. nih.govresearchgate.net However, no such crystallographic or solution-based self-assembly studies have been published for This compound .

Precursor in Materials Science and Polymer Chemistry

The application of aryl benzoates in materials science often involves their incorporation into liquid crystals or polymers to impart specific thermal or optical properties. For instance, research has been conducted on the asymmetric anionic polymerizations of related compounds like 7-(o-substituted phenyl)-2,6-dimethyl-1,4-benzoquinone methides. researchgate.net Despite this, there is no evidence in the current body of scientific literature to suggest that This compound has been utilized as a precursor in the development of new materials or polymers.

Monomer in the Synthesis of Specialty Polyesters and Copolymers

The synthesis of aromatic polyesters often involves the polycondensation of diols with dicarboxylic acids or their derivatives. Hindered phenols, such as 2,6-dimethylphenol (B121312), are known to be incorporated into polymer backbones to enhance thermal stability and other properties. For instance, poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a commercial polymer synthesized from the oxidative coupling of 2,6-dimethylphenol, known for its high glass transition temperature and hydrolytic stability. circuitinsight.comresearchgate.netmdpi.com

However, specific studies detailing the use of this compound as a monomer for specialty polyesters or copolymers are not readily found in the scientific literature. The synthesis of polyesters from hindered phenols can be challenging due to the steric hindrance around the hydroxyl group, which can impede esterification reactions. nih.gov Enzymatic synthesis has been explored as a method to produce polyesters from sterically hindered aromatic diols, sometimes requiring co-monomers to facilitate polymerization. nih.govyork.ac.ukwhiterose.ac.uk

While the synthesis of aromatic polyesters from various silylated aromatic dicarboxylic acids and acetylated diphenols has been reported, there is no specific mention of a synthetic route involving this compound. researchgate.net

Component in Liquid Crystalline Systems and Optoelectronic Materials (focus on synthetic role)

Esters derived from benzoic acid derivatives are a common structural motif in thermotropic liquid crystals. The mesomorphic properties of these materials are highly dependent on the molecular geometry and the nature of the terminal and lateral substituents. nih.gov For example, 4-alkoxybenzoic acids are known to form liquid crystalline phases. researchgate.net

The incorporation of a hindered phenolic moiety like 2,6-dimethylphenol into a liquid crystal structure could, in principle, influence the molecular packing and, consequently, the mesophase behavior. However, there is a lack of specific research on the synthesis and liquid crystalline properties of this compound. Studies on related systems, such as those involving Schiff bases derived from substituted benzaldehydes, have explored the impact of different core structures on liquid crystallinity. wikipedia.org

Polyphenyl ethers (PPEs) and their derivatives are noted for their excellent dielectric properties and optical clarity, making them suitable for certain electronic and optical applications. circuitinsight.comwikipedia.orgidmcomposites.com These polymers, however, are typically synthesized through oxidative coupling or displacement reactions rather than from ester-based monomers like this compound.

Rational Design and Synthesis of Analogues and Derivatives

Structure-Reactivity Relationship Investigations of Modified Ester Systems

The investigation of structure-property relationships is a fundamental aspect of materials science. For phenolic compounds, studies have focused on how the type and position of substituents affect properties like antioxidant activity. mdpi.comresearchgate.net Similarly, for polyesters, research has explored how the structure of the monomer units influences the thermal and mechanical properties of the resulting polymer. vt.edu

In the context of this compound, any structure-reactivity investigation would theoretically examine how modifications to either the 2,6-dimethylphenyl group or the 4-methoxybenzoyl group affect the compound's properties and its potential as a monomer or material component. For instance, altering the alkyl substituents on the phenyl ring or changing the position or nature of the substituent on the benzoate (B1203000) ring would be expected to impact reactivity, thermal stability, and any potential liquid crystalline behavior.

Despite the logical framework for such studies, specific research detailing the synthesis of analogues of this compound and the systematic investigation of their structure-reactivity relationships is not documented in the available scientific literature. While general principles of structure-property relationships in phenolic antioxidants and polyesters are well-established, their specific application to this particular compound remains an unexplored area. researchgate.netvt.edu

Environmental Fate and Green Chemistry Considerations for 2,6 Dimethylphenyl 4 Methoxybenzoate

Biodegradation Pathways and Microbial Transformations in Model Systems

The biodegradation of 2,6-dimethylphenyl 4-methoxybenzoate (B1229959) is anticipated to commence with the hydrolysis of the ester bond, a common initial step in the microbial degradation of ester-containing compounds. This initial cleavage would yield two primary metabolites: 2,6-dimethylphenol (B121312) and 4-methoxybenzoic acid. The subsequent degradation of these two metabolites would then proceed via separate, well-documented microbial pathways.

Identification of Microbial Metabolites and Degradation Products

For 2,6-dimethylphenol (2,6-DMP) , the bacterium Mycobacterium neoaurum B5-4 has been identified as capable of utilizing it as a sole carbon source. nih.gov The proposed metabolic pathway involves the initial conversion of 2,6-DMP to 2,6-dimethyl-hydroquinone, followed by a second hydroxylation to form 2,6-dimethyl-3-hydroxy-hydroquinone. This intermediate then undergoes ortho-cleavage of the aromatic ring to produce 2,4-dimethyl-3-hydroxymuconic acid, which is further transformed into citraconate and subsequently enters the tricarboxylic acid (TCA) cycle. nih.gov Other studies have also noted that the degradation of various dimethylphenols can be undertaken by mixed bacterial cultures, often involving Pseudomonas species. nih.gov

The biodegradation of 4-methoxybenzoic acid is also well-documented. In various bacterial strains, it is typically initiated by O-demethylation to form 4-hydroxybenzoic acid. mdpi.com This intermediate is then hydroxylated to protocatechuic acid, which serves as a key intermediate for ring cleavage via either ortho- or meta-cleavage pathways, eventually leading to intermediates of the TCA cycle. mdpi.com In some cases, 4-hydroxybenzoic acid can be decarboxylated to phenol (B47542), which is then further degraded. researchgate.net For instance, Acinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8 have been shown to degrade 4-hydroxybenzoic acid under anaerobic conditions. nih.gov

Based on these established pathways, the expected microbial metabolites of 2,6-dimethylphenyl 4-methoxybenzoate are summarized in the table below.

| Initial Compound | Primary Hydrolysis Products | Key Microbial Metabolites |

| This compound | 2,6-Dimethylphenol | 2,6-Dimethyl-hydroquinone, 2,6-Dimethyl-3-hydroxy-hydroquinone, 2,4-Dimethyl-3-hydroxymuconic acid, Citraconate |

| 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid, Protocatechuic acid, Catechol |

Investigation of Specific Microbial Enzymes Involved in Biotransformation

The enzymatic machinery responsible for the degradation of this compound would involve a series of specific enzymes, primarily esterases and oxygenases.

The initial and crucial step of hydrolysis is catalyzed by an esterase . While the specific esterase for this compound has not been identified, esterases are known to be substrate-promiscuous. However, the steric hindrance from the two methyl groups in the 2,6-position of the phenyl ring may significantly impact the rate of hydrolysis. Studies on esterases have shown that steric effects can influence enzyme activity. researchgate.net A versatile esterase, CN1E1, has been shown to hydrolyze various polyaromatic esters, including benzoyl esters, indicating that microbial esterases capable of acting on sterically demanding substrates exist in the environment. nih.gov

Following hydrolysis, the degradation of the resulting aromatic metabolites involves several key enzymes:

Monooxygenases and Dioxygenases: The hydroxylation steps in the degradation of both 2,6-dimethylphenol and 4-hydroxybenzoic acid are carried out by these enzymes. For instance, the conversion of 4-hydroxybenzoic acid to protocatechuic acid is catalyzed by 4-hydroxybenzoate (B8730719) 3-hydroxylase. mdpi.com The subsequent ring cleavage of protocatechuic acid is performed by protocatechuate dioxygenases.

Dehydrogenases: These enzymes are involved in the oxidation of hydroxylated intermediates.

Decarboxylases: In some pathways, these enzymes are responsible for the removal of carboxyl groups, such as the conversion of 4-hydroxybenzoic acid to phenol. researchgate.net

Abiotic Degradation in Environmental Matrices

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.

Hydrolysis Kinetics in Aqueous Environments (pH, Temperature Dependence)

The hydrolysis of the ester bond in this compound is a key abiotic degradation pathway. The rate of ester hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases, but for many environmental esters, base-catalyzed hydrolysis is the dominant pathway under typical environmental pH conditions.

Specific kinetic data for the hydrolysis of this compound is not available. However, data for a close analogue, methyl 4-methoxybenzoate , indicates that the 4-methoxy group, being electron-donating, decreases the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). The estimated half-life for methyl 4-methoxybenzoate at pH 8 and 10°C is 4.8 years. oieau.fr